molecular formula C19H28O12 B207754 8-O-Acetyl shanzhiside methyl ester CAS No. 57420-46-9

8-O-Acetyl shanzhiside methyl ester

Cat. No.: B207754
CAS No.: 57420-46-9
M. Wt: 448.4 g/mol
InChI Key: ARFRZOLTIRQFCI-NGQYDJQZSA-N
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Mechanism of Action

Target of Action

Barlerin, also known as 8-O-Acetyl shanzhiside methyl ester, primarily targets the NF-κB pathway . NF-κB is a protein complex that controls the transcription of DNA and plays a key role in regulating the immune response to infection .

Mode of Action

Barlerin interacts with its target by inhibiting the activity of NF-κB . This inhibition blocks the TNF-α-induced nuclear transcription factor κB (NF-κB) activation and decreases the expression of high-mobility group box-1 (HMGB-1) .

Biochemical Pathways

The inhibition of NF-κB by Barlerin affects several biochemical pathways. It blocks the phosphorylation of NF-κB induced by TNF-α by blocking the expression of High-mobility group box1 (HMGB1) . This leads to downstream effects such as the suppression of intracellular Ca2+ elevation and caspase-3 activity, and improvement of mitochondrial energy metabolism .

Pharmacokinetics

It’s known that barlerin can be administered at a dose of 40 mg/kg , suggesting that it has suitable ADME (Absorption, Distribution, Metabolism, and Excretion) properties for in vivo studies.

Result of Action

Barlerin has several molecular and cellular effects. It demonstrates significant neuroprotective effects, even after delayed administration at 4 hours after ischemia/reperfusion (I/R) . It attenuates histopathological damage, decreases brain swelling, inhibits NF-κB activation, and reduces HMGB-1 expression in ischemic brain tissue . Furthermore, Barlerin significantly promotes angiogenesis in the ischemic brain and improves functional outcome after stroke . It also significantly increases vascularization compared with vehicle treatment .

Action Environment

The action of Barlerin can be influenced by environmental factors such as the presence of oxygen and glucose. Its protective effect on oxygen-glucose deprivation-induced injury might be due to the suppression of intracellular Ca2+ elevation and caspase-3 activity, and improvement of mitochondrial energy metabolism . .

Biochemical Analysis

Biochemical Properties

Barlerin interacts with various biomolecules, primarily enzymes and proteins, to exert its effects. It has been found to block TNF-α-induced nuclear transcription factor κB (NF-κB) activation and decrease high-mobility group box-1 (HMGB-1) expression . This suggests that Barlerin may interact with these proteins and potentially others to modulate biochemical reactions.

Cellular Effects

Barlerin has significant effects on various types of cells and cellular processes. It has been shown to inhibit NF-κB activity, which plays a crucial role in cell signaling pathways, gene expression, and cellular metabolism . This inhibition could potentially influence cell function in a variety of ways, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of Barlerin involves its interaction with biomolecules at the molecular level. It blocks TNF-α-induced NF-κB phosphorylation by blocking High-mobility group box1 (HMGB1) expression . This suggests that Barlerin exerts its effects through binding interactions with these biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression.

Dosage Effects in Animal Models

In animal models, Barlerin at a dosage of 40 mg/kg demonstrates significant neuroprotective effect even after delayed administration at 4 hr after I/R

Chemical Reactions Analysis

Barlerin undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used.

Properties

IUPAC Name

methyl (1S,4aS,5R,7S,7aS)-7-acetyloxy-5-hydroxy-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28O12/c1-7(21)31-19(2)4-9(22)11-8(16(26)27-3)6-28-17(12(11)19)30-18-15(25)14(24)13(23)10(5-20)29-18/h6,9-15,17-18,20,22-25H,4-5H2,1-3H3/t9-,10-,11+,12-,13-,14+,15-,17+,18+,19+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARFRZOLTIRQFCI-NGQYDJQZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1(CC(C2C1C(OC=C2C(=O)OC)OC3C(C(C(C(O3)CO)O)O)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@]1(C[C@H]([C@H]2[C@@H]1[C@@H](OC=C2C(=O)OC)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80206008
Record name 8-O-Acetyl shanzhiside methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80206008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

448.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57420-46-9
Record name Barlerin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=57420-46-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-O-Acetyl shanzhiside methyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057420469
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 8-O-Acetyl shanzhiside methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80206008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of barlerin?

A1: The molecular formula of barlerin is C19H28O12, and its molecular weight is 448.4 g/mol. [, , ]

Q2: What spectroscopic techniques are commonly used to characterize barlerin?

A2: Researchers frequently employ spectroscopic methods like UV, IR, 1D-NMR (1H NMR, 13C NMR), 2D-NMR (COSY, DEPT, HMQC, HSCQ, HMBC, NOESY), and mass spectrometry (ESI-MS, APCI-MS) to elucidate the structure of barlerin. [, , , , , , , , ]

Q3: Which analytical methods are used to quantify barlerin in plant materials or biological samples?

A3: High-performance thin-layer chromatography (HPTLC) and high-performance liquid chromatography (HPLC), often coupled with UV or mass spectrometry detection, are common techniques for quantifying barlerin. [, , , , , , ]

Q4: Have these analytical methods been validated, and what parameters are assessed during validation?

A4: Yes, several studies have validated the HPTLC and HPLC methods for barlerin quantification. Validation typically includes assessing parameters like linearity, precision, accuracy, sensitivity (LOD, LOQ), robustness, and recovery. [, , , ]

Q5: What is known about the biosynthesis of barlerin in plants?

A5: While the complete biosynthetic pathway of barlerin is not fully elucidated, research suggests its production likely involves the mevalonate pathway, leading to the formation of iridoid precursors. Specific enzymes like geranylgeranyl diphosphate reductase (PuHDR) and 3-hydroxy-3-methylglutaryl-CoA reductase (PuHMGR1) have been implicated in the biosynthesis of iridoid glycosides like shanzhiside methyl ester and umbroside (8-O-acetyl shanzhiside methyl ester) in Phlomis umbrosa, suggesting a potential role in barlerin biosynthesis as well. []

Q6: Does the accumulation of barlerin vary across different plant parts or species?

A6: Yes, barlerin accumulation can differ depending on the plant species, organ, and growth stage. For instance, in Barleria prionitis, both the leaves and aerial parts contain barlerin, but the content may vary. [, , , , ]

Q7: What are the reported pharmacological activities of barlerin?

A7: Studies have attributed various pharmacological activities to barlerin, including anti-inflammatory, hepatoprotective, anti-arthritic, anti-diarrheal, antiviral (particularly against respiratory syncytial virus), and potential chemopreventive effects. [, , , , , , ]

Q8: Are there any insights into the mechanisms of action underlying these activities?

A8: Research suggests that barlerin might exert its anti-inflammatory effects by suppressing the production of nitric oxide (NO) and inhibiting the expression of inducible nitric oxide synthase (iNOS). In the context of chemoprevention, barlerin has been shown to induce NAD(P)H:quinone oxidoreductase 1 (NQO1), a detoxifying enzyme. Molecular docking studies suggest barlerin might achieve this by inhibiting the Nrf2-KEAP1 protein complex, thereby activating the Nrf2 pathway and upregulating NQO1 expression. [, , ]

Q9: Has barlerin demonstrated antiviral activity, and if so, against which viruses?

A9: Yes, in vitro studies have shown that barlerin possesses potent antiviral activity, particularly against respiratory syncytial virus (RSV). [, ]

Q10: What is known about the pharmacokinetics of barlerin?

A10: While detailed pharmacokinetic data is limited, studies have investigated the absorption, distribution, metabolism, and excretion of barlerin in rats. Results indicate that barlerin undergoes extensive metabolism, primarily through phase II reactions like sulfation, glucuronidation, and conjugation with taurine, glycine, and glutathione. [, ]

Q11: Does barlerin interact with drug transporters or metabolizing enzymes?

A11: Specific information on barlerin's interactions with drug transporters and metabolizing enzymes is currently limited. Further research is needed to fully understand its potential for drug interactions. [, ]

Q12: Is there any information available regarding the toxicity and safety profile of barlerin?

A12: Detailed toxicological studies on barlerin are currently scarce. While some traditional uses suggest a history of relative safety, comprehensive toxicity assessments, including acute, chronic, and reproductive toxicity studies, are required to determine its safety profile and potential long-term effects. [, ]

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